Bienvenue dans la boutique en ligne BenchChem!

2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

physicochemical profiling drug-likeness permeability prediction

2-(1-Methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide (CAS 1360384-46-8, molecular formula C₁₉H₁₈N₄O, molecular weight 318.4 g/mol) is a heterocyclic small molecule that integrates a 1-methylindole ring system with a pyrazolo[1,5-a]pyridine moiety through an acetamide linker. The compound falls within the broader class of pyrazolyl-indole derivatives that have been patented as kinase inhibitors.

Molecular Formula C19H18N4O
Molecular Weight 318.38
CAS No. 1360384-46-8
Cat. No. B2832333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
CAS1360384-46-8
Molecular FormulaC19H18N4O
Molecular Weight318.38
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)NCC3=C4C=CC=CN4N=C3
InChIInChI=1S/C19H18N4O/c1-22-13-14(16-6-2-3-8-18(16)22)10-19(24)20-11-15-12-21-23-9-5-4-7-17(15)23/h2-9,12-13H,10-11H2,1H3,(H,20,24)
InChIKeyHSPHDVFOJQZKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(1-Methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide (CAS 1360384-46-8): Compound Identity and Physicochemical Profile for Procurement Screening


2-(1-Methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide (CAS 1360384-46-8, molecular formula C₁₉H₁₈N₄O, molecular weight 318.4 g/mol) is a heterocyclic small molecule that integrates a 1-methylindole ring system with a pyrazolo[1,5-a]pyridine moiety through an acetamide linker [1]. The compound falls within the broader class of pyrazolyl-indole derivatives that have been patented as kinase inhibitors [2]. Computed physicochemical properties include a calculated XLogP3-AA of 1.8, a topological polar surface area of 51.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds [1]. These properties place the compound within drug-like chemical space (Lipinski rule-of-five compliant), with moderate lipophilicity and favorable permeability potential. The compound is listed in the PubChem database (CID 56889804) and is primarily available through specialty chemical suppliers as a research-grade screening compound or synthetic building block.

Why Close Structural Analogs of 2-(1-Methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide Are Not Automatically Interchangeable in Research Settings


Within the pyrazolyl-indole chemotype, small structural modifications—such as the presence or absence of an N-methyl group on the indole ring, the oxidation state at the alpha-carbon of the acetamide linker, or the specific attachment geometry (indol-3-yl versus indol-1-yl)—can profoundly alter kinase selectivity profiles, binding mode, and cellular potency [1]. The closest commercially listed analogs differ by linker type (acetamide vs. 2-oxo-acetamide vs. carboxamide), indole N-substitution (N-methyl vs. N-H), or pyrazole ring fusion geometry, each of which is known in the broader class to shift target engagement between kinase subfamilies (e.g., Trk, MARK, RET, CDK, or Aurora kinases) [1][2]. Without direct comparative pharmacology, any substitution with a structurally similar but not identical compound carries an unquantifiable risk of invalidating SAR continuity and confounding experimental interpretation. The quantitative evidence available to assess the magnitude of this risk is presented below, and where it is absent, this absence is explicitly declared.

Quantitative Differentiation Evidence: 2-(1-Methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide Versus Structural Analogs


Lipophilicity (XLogP3-AA) Comparison Against Indole-Pyrazolopyridine Amide Analogs

The target compound exhibits an XLogP3-AA of 1.8, which is approximately 0.5–1.0 log unit lower than the closest 2-oxo-acetamide analog (2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide) and the N-unsubstituted indole acetamide analog 2-(1H-indol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide (CAS 1396680-67-3), where the absence of the indole N-methyl group combined with the more polar 2-oxo linker or indol-1-yl attachment is predicted to increase logP [1]. The lower lipophilicity of the target compound may translate into improved aqueous solubility and reduced non-specific protein binding relative to these analogs, though direct experimental solubility or plasma protein binding data are not publicly available for any member of this series [2]. This computed difference is class-level inference derived from fragment-based logP contributions of the N-methylindole versus indole and acetamide versus 2-oxo-acetamide moieties.

physicochemical profiling drug-likeness permeability prediction

Topological Polar Surface Area and Hydrogen Bonding Capacity Relative to In-Class Candidates

The target compound has a topological polar surface area (TPSA) of 51.3 Ų, with one hydrogen bond donor (the secondary amide NH) and two hydrogen bond acceptors [1]. This TPSA is significantly lower than the 140 Ų threshold commonly associated with poor oral absorption and falls well within the ≤90 Ų range typically considered permissive for blood-brain barrier penetration [2]. By comparison, the 2-oxo-acetamide analog introduces an additional carbonyl oxygen, increasing HBA count to 3 and TPSA to approximately 65–70 Ų (estimated), which may reduce passive CNS permeability. The N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide analog (CAS 1396880-06-0) swaps the acetamide for a carboxamide with the carbonyl directly attached to the indole, altering both TPSA and conformational flexibility. No experimental permeability (PAMPA, Caco-2, MDCK) or brain/plasma ratio data are publicly available for any compound in this set.

membrane permeability oral bioavailability prediction CNS drug-likeness

Indole N-Methylation as a Determinant of Kinase Selectivity in Pyrazolyl-Indole Chemotype

In the broader pyrazolyl-indole chemotype class, indole N-methylation has been shown to modulate kinase selectivity profiles. The patent literature on pyrazolyl-indole kinase inhibitors (US20050032869) discloses that N-alkylation of the indole ring can shift inhibitory activity between distinct kinase targets, including Aurora kinases, CDK2, and Trk family members [1]. The target compound uniquely carries an N-methyl on the indole ring while retaining a simple acetamide (rather than 2-oxo-acetamide) linker—a combination not found in the most closely listed analogs 2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide (N-H indole, 2-oxo-acetamide linker) and 2-(1H-indol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide (N-H indole, indol-1-yl attachment, acetamide linker) [2]. Direct experimental IC₅₀ or selectivity profiling data for the target compound against specific kinases are not publicly available. The differentiation claim is supported by class-level SAR patterns observed for structurally related pyrazolyl-indole derivatives.

kinase inhibitor selectivity SAR indole N-methylation

Rotatable Bond Count and Conformational Flexibility Relative to Indole-Pyrazolopyridine Alternatives

The target compound possesses four rotatable bonds, which includes the methylene bridge between the indole C3 and the acetamide carbonyl, the amide C–N bond, and the methylene linker to the pyrazolo[1,5-a]pyridine ring [1]. This rotatable bond count is lower than that of indole-pyrazole hybrid compounds that incorporate additional spacer atoms (e.g., propanamide or piperazine-linked variants), which can contain five to seven rotatable bonds . Lower rotatable bond count is generally associated with reduced conformational entropy penalty upon target binding and improved ligand efficiency. The 2-oxo-acetamide analog introduces a ketone at the alpha position, which restricts rotation around one bond due to conjugation but increases the number of polar atoms without substantially altering the rotatable bond count. No experimental binding affinity or thermodynamic profiling data are available for direct comparison.

conformational entropy binding affinity optimization ligand efficiency

Recommended Research Applications for 2-(1-Methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide Based on Structural and Physicochemical Evidence


Kinase Inhibitor Screening Library Enrichment with a Pyrazolo[1,5-a]pyridine-Indole Hybrid Chemotype

The compound is suitable as a structurally defined entry in kinase-focused screening libraries, where the pyrazolo[1,5-a]pyridine core is a recognized kinase inhibitor scaffold [1]. Its computed TPSA of 51.3 Ų and moderate logP of 1.8 support high-throughput screening compatibility with standard DMSO-based assay formats [2]. Procurement for diversity-oriented kinase panel screening is rationalized by the unique combination of 1-methylindole and acetamide linker, which is structurally distinct from more common indole-pyrazole hybrids in public screening collections.

Structure-Activity Relationship (SAR) Probe for Indole N-Methylation Effects in Pyrazolopyridine-Based Kinase Inhibitors

Given the class-level evidence that indole N-methylation modulates kinase selectivity in pyrazolyl-indole chemotypes [1], this compound can serve as a matched molecular pair partner with its N-H indole analogs (e.g., 2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide) for dedicated SAR studies. Researchers comparing these analogs in parallel kinase panels can attribute potency and selectivity differences specifically to the N-methyl substituent, assuming the linker difference is separately controlled for. This application requires that the comparator compound be sourced separately.

Computational Chemistry and Molecular Docking Studies Targeting Kinase ATP-Binding Sites

The compound's molecular weight (318.4 g/mol), four rotatable bonds, and defined hydrogen-bonding pharmacophore (one HBD, two HBA) make it a computationally tractable ligand for docking studies against kinase crystal structures [1]. The pyrazolo[1,5-a]pyridine moiety is known to engage the hinge region of multiple kinases [2]. The compound can be used to generate docking poses and binding hypotheses that guide the design of more potent analogs, with the caveat that experimental binding data are needed for model validation.

Physicochemical Benchmarking for Fragment-to-Lead Optimization Programs

With a molecular weight near the fragment-lead boundary (<350 Da), moderate lipophilicity (XLogP3-AA = 1.8), and favorable TPSA (51.3 Ų), this compound occupies an attractive position in property space for hit-to-lead optimization [1]. Its four rotatable bonds and single HBD provide room for property-guided expansion. Procurement for use as a physicochemical benchmark in library design and property-prediction model validation is supported by the computed data, though experimental solubility, permeability, and metabolic stability data remain unavailable.

Quote Request

Request a Quote for 2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.